molecular formula C14H19ClN2O B5401892 N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide

N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide

Cat. No.: B5401892
M. Wt: 266.76 g/mol
InChI Key: VLMXBZBWKHQTES-UHFFFAOYSA-N
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Description

N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide: is an organic compound that belongs to the class of amides It is characterized by the presence of a 4-chlorophenyl group attached to the nitrogen atom of the acetamide moiety, and a 3-methylpiperidin-1-yl group attached to the carbon atom of the acetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide can be achieved through a multi-step process:

  • Step 1: Synthesis of 4-chloroaniline

      Reaction: 4-chloronitrobenzene is reduced to 4-chloroaniline.

      Reagents: Hydrogen gas (H₂), palladium on carbon (Pd/C) catalyst.

      Conditions: Room temperature, atmospheric pressure.

  • Step 2: Synthesis of 4-chlorophenylacetyl chloride

      Reaction: 4-chloroaniline is reacted with acetyl chloride to form 4-chlorophenylacetyl chloride.

      Reagents: Acetyl chloride (CH₃COCl), pyridine.

      Conditions: Ice bath, anhydrous conditions.

  • Step 3: Synthesis of 3-methylpiperidine

      Reaction: 3-methylpiperidine is synthesized from 3-methylpyridine through hydrogenation.

      Reagents: Hydrogen gas (H₂), nickel (Ni) catalyst.

      Conditions: Elevated temperature and pressure.

  • Step 4: Formation of this compound

      Reaction: 4-chlorophenylacetyl chloride is reacted with 3-methylpiperidine to form this compound.

      Reagents: 4-chlorophenylacetyl chloride, 3-methylpiperidine.

      Conditions: Room temperature, anhydrous conditions.

Industrial Production Methods

Industrial production of this compound typically involves the same synthetic routes as described above but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation:

      Reaction: N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide can undergo oxidation to form N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetic acid.

      Reagents: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄).

      Conditions: Elevated temperature.

  • Reduction:

      Reaction: Reduction of the amide group to form N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)ethylamine.

      Reagents: Lithium aluminum hydride (LiAlH₄).

      Conditions: Anhydrous conditions, room temperature.

  • Substitution:

      Reaction: Halogen substitution on the phenyl ring to form N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide.

      Reagents: Bromine (Br₂), iron (Fe) catalyst.

      Conditions: Room temperature.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), sulfuric acid (H₂SO₄), elevated temperature.

    Reduction: Lithium aluminum hydride (LiAlH₄), anhydrous conditions, room temperature.

    Substitution: Bromine (Br₂), iron (Fe) catalyst, room temperature.

Major Products Formed

    Oxidation: N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetic acid.

    Reduction: N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)ethylamine.

    Substitution: N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide.

Scientific Research Applications

N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide has several scientific research applications:

  • Chemistry:

    • Used as a building block in the synthesis of more complex organic molecules.
    • Studied for its reactivity and stability under various conditions.
  • Biology:

    • Investigated for its potential as a ligand in receptor binding studies.
    • Used in the study of enzyme inhibition and activation.
  • Medicine:

    • Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders.
    • Studied for its pharmacokinetic and pharmacodynamic properties.
  • Industry:

    • Used in the development of new materials with specific properties.
    • Investigated for its potential use in agrochemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways:

  • Molecular Targets:

    • Binds to specific receptors in the central nervous system.
    • Interacts with enzymes involved in neurotransmitter synthesis and degradation.
  • Pathways Involved:

    • Modulates the release and uptake of neurotransmitters such as dopamine and serotonin.
    • Influences signal transduction pathways related to neuronal function and plasticity.

Comparison with Similar Compounds

N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide can be compared with other similar compounds to highlight its uniqueness:

  • N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)ethanamine:

    • Similar structure but with an ethylamine group instead of an acetamide group.
    • Different pharmacological properties and applications.
  • N-(4-bromophenyl)-2-(3-methylpiperidin-1-yl)acetamide:

    • Similar structure but with a bromine atom instead of a chlorine atom on the phenyl ring.
    • Different reactivity and stability under various conditions.
  • N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)propionamide:

    • Similar structure but with a propionamide group instead of an acetamide group.
    • Different chemical and physical properties.

Conclusion

This compound is a compound of significant interest due to its potential applications in various fields of science and industry Its unique structure and reactivity make it a valuable subject of study in chemistry, biology, medicine, and industrial applications

Properties

IUPAC Name

N-(4-chlorophenyl)-2-(3-methylpiperidin-1-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19ClN2O/c1-11-3-2-8-17(9-11)10-14(18)16-13-6-4-12(15)5-7-13/h4-7,11H,2-3,8-10H2,1H3,(H,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMXBZBWKHQTES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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